4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide
Description
This compound (CAS No. 321433-35-6) is a benzenesulfonohydrazide derivative featuring a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and a methyl substituent on the hydrazide nitrogen. Its molecular formula is C₁₆H₁₄Cl₂F₃N₃O₂S, with a molecular weight of 440.27 g/mol and a purity exceeding 90% .
Properties
IUPAC Name |
4-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O2S/c1-21(12-11(15)6-8(7-19-12)13(16,17)18)20-24(22,23)10-4-2-9(14)3-5-10/h2-7,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAUEDDTFPLXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide, a compound with a complex molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10Cl2F3N3O2S
- Molecular Weight : 400.2 g/mol
- CAS Number : 321433-32-3
The compound features a sulfonohydrazide moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific enzymes crucial for bacterial viability. For instance, related compounds have shown submicromolar inhibition of phosphopantetheinyl transferases (PPTases), which are vital for bacterial metabolism and virulence .
- Antimicrobial Activity : Similar derivatives have demonstrated antibacterial properties against strains such as Staphylococcus aureus, indicating potential therapeutic applications in treating resistant bacterial infections .
- Cellular Effects : The compound's structural components suggest interactions with cellular pathways that could lead to altered metabolic functions in target organisms, potentially disrupting their growth and proliferation.
Table 1: Biological Activity Summary
Case Studies
- Inhibition of Bacterial Growth : A study focused on the structural optimization of similar compounds revealed that modifications in the pyridine ring significantly enhanced antibacterial activity while maintaining low cytotoxicity in human cells. The advanced analogues exhibited potent inhibition against Bacillus subtilis at sublethal doses, highlighting the therapeutic potential of this chemical class .
- Mechanistic Insights : Further research into the mechanism revealed that the compound's effectiveness against bacterial pathogens is linked to its ability to disrupt essential metabolic pathways without affecting human cells adversely, a crucial factor for drug development .
Comparison with Similar Compounds
Comparative Data Table
Discussion of Structural Effects
- Trifluoromethyl Groups : Enhance lipid solubility and resistance to oxidative degradation, critical for systemic pesticides .
- Sulfonohydrazide vs.
- Pyridinyl Substituents : The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is a conserved motif in fungicides, suggesting its role in disrupting fungal membrane proteins or enzymatic activity .
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